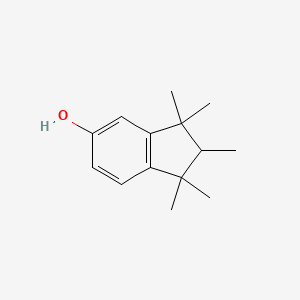

1,1,2,3,3-Pentamethylindan-5-ol

Description

Properties

CAS No. |

34380-66-0 |

|---|---|

Molecular Formula |

C14H20O |

Molecular Weight |

204.31 g/mol |

IUPAC Name |

1,1,2,3,3-pentamethyl-2H-inden-5-ol |

InChI |

InChI=1S/C14H20O/c1-9-13(2,3)11-7-6-10(15)8-12(11)14(9,4)5/h6-9,15H,1-5H3 |

InChI Key |

OAZWKUSHEIWQKO-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C2=C(C1(C)C)C=C(C=C2)O)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1,1,2,3,3 Pentamethylindan 5 Ol

Established Synthetic Pathways to 1,1,2,3,3-Pentamethylindan-5-ol

The synthesis of this compound is primarily achieved through the construction of the core indan (B1671822) structure, followed by functionalization to introduce the hydroxyl group.

Alkylation and Cyclization Strategies for Indan Core Formation

The foundational 1,1,2,3,3-pentamethylindan (B75650) skeleton is synthesized via a Friedel-Crafts-type alkylation and subsequent cyclization. A key method involves the reaction of isopropenylbenzene with 2-methyl-2-butene (B146552). google.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid.

In a described procedure, a premixture of isopropenylbenzene and 2-methyl-2-butene is added to 70% sulfuric acid at a controlled temperature of 30-35 °C. google.com The reaction mixture is aged for a couple of hours before being quenched with water. The organic layer is then separated, neutralized with a sodium hydroxide (B78521) solution, and purified by distillation to yield the 1,1,2,3,3-pentamethylindan core. google.com

| Reactants | Catalyst | Temperature | Product |

| Isopropenylbenzene | Sulfuric Acid (H₂SO₄) | 30-35 °C | 1,1,2,3,3-Pentamethylindan |

| 2-Methyl-2-butene |

This table summarizes the key components for the formation of the 1,1,2,3,3-pentamethylindan core.

Stereoselective Oxidation Reactions in Indanol Synthesis

Once the pentamethylindan core is formed, the hydroxyl group is introduced onto the aromatic ring to yield this compound. One established, though non-stereoselective, method to achieve this is through sulfonation followed by alkali fusion. vulcanchem.com

This process begins with the sulfonation of 1,1,2,3,3-pentamethylindane, which results in the formation of 1,1,2,3,3-pentamethylindanesulfonic acid. This intermediate then undergoes fusion with sodium hydroxide at high temperatures (around 360°C). vulcanchem.com The mechanism involves a nucleophilic aromatic substitution where the sulfonic acid group is displaced by a hydroxyl group. The final product, this compound, is obtained after neutralization and extraction. vulcanchem.com

Catalytic Approaches in this compound Synthesis

Catalysis plays a significant role in both the synthesis and modification of the 1,1,2,3,3-pentamethylindan framework, particularly through the use of heterogeneous catalysts for hydrogenation and dehydrogenation reactions.

Application of Homogeneous Catalysts in Indane Derivatization

While homogeneous catalysis is a cornerstone of modern organic synthesis, specific applications for the direct derivatization of this compound using soluble, single-site catalysts are not extensively detailed in the reviewed literature.

Utilization of Heterogeneous Catalysts for Hydrogenation and Dehydrogenation

Heterogeneous catalysts are crucial for modifying the saturation of the indan ring system. For instance, this compound can be produced via the catalytic hydrogenation of the corresponding ketone, 1,1,2,3,3-pentamethylindan-5-one. vulcanchem.com This reduction is effectively carried out using transition metal catalysts under high-pressure hydrogen. vulcanchem.com

Furthermore, the parent indane structure itself is subject to catalytic hydrogenation. The hydrogenation of 1,1,2,3,3-pentamethyl indane to its saturated analogues, such as octahydro-1,1,2,3,3-pentamethyl-1H-indene, has been studied using various palladium-based catalysts. chemicalbook.com Conversely, dehydrogenation of fully saturated indane derivatives to restore aromaticity is also achieved catalytically. For example, 1,1,2,3,3-pentamethyl-octahydro-1H-indene can be dehydrogenated to aromatic products using a 10% Palladium on carbon (Pd/C) catalyst. chemicalbook.com

| Reaction Type | Substrate | Catalyst | Conditions | Product |

| Hydrogenation | 1,1,2,3,3-pentamethylindan-5-one | 5% Rhodium on Carbon (Rh/C) | 1,025–1,500 psi H₂, 178°C | This compound |

| Hydrogenation | 1,1,2,3,3-pentamethylindan-5-one | Raney Nickel, Palladium | 150–200°C | This compound |

| Hydrogenation | 1,1,2,3,3-pentamethyl indane | 5 wt % Pd/carbon | 200°C, 34375.6 Torr H₂ | octahydro-1,1,2,3,3-pentamethyl-1H-indene |

| Dehydrogenation | 1,1,2,3,3-pentamethyl-octahydro-1H-indene | 10% Pd/C | Not specified | 1,1,2,3,3-pentamethyl-2,3-dihydro-1H-indene |

This table presents various heterogeneous catalytic transformations related to the 1,1,2,3,3-pentamethylindan skeleton.

Derivatization and Functionalization of this compound

The hydroxyl group of this compound serves as a handle for further chemical modifications. A notable example is its derivatization through allylation followed by a thermal rearrangement. vulcanchem.com

In a patented process, this compound is reacted with allyl chloride in methanol (B129727) at 40°C. This O-alkylation reaction yields the corresponding allyl ether, 5-(allyloxy)-1,1,2,3,3-pentamethylindane. vulcanchem.com This intermediate can then undergo a Claisen rearrangement when heated to temperatures between 180-200°C. vulcanchem.com This thermal rearrangement results in the migration of the allyl group from the oxygen atom to the adjacent carbon on the aromatic ring, forming a C-alkylated product. vulcanchem.com

Synthesis of Related Isomeric and Substituted Indane Structures

The synthesis of the core 1,1,2,3,3-pentamethylindan structure is a key starting point for accessing its various derivatives, including the titular 5-ol. A common approach involves the acid-catalyzed cycloaddition of an arylalkene with an alkene. Specifically, the parent hydrocarbon, 1,1,2,3,3-pentamethylindan, can be prepared through the reaction of isopropenylbenzene with 2-methyl-2-butene in the presence of a strong acid catalyst like sulfuric acid. nih.gov This reaction proceeds via a Friedel-Crafts type mechanism where the protonated 2-methyl-2-butene forms a carbocation that alkylates the isopropenylbenzene, followed by an intramolecular cyclization and subsequent rearrangement to form the stable, heavily substituted indane ring system.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| Isopropenylbenzene | 2-Methyl-2-butene | 70% H₂SO₄, 30-35°C | 1,1,2,3,3-Pentamethylindan |

Table 1: Synthesis of the 1,1,2,3,3-Pentamethylindan Scaffold. nih.gov

The synthesis of isomeric and other substituted indane structures can be achieved by modifying the starting materials. For instance, employing different substituted styrenes or a variety of alkenes in the cycloaddition reaction can lead to a diverse array of indane skeletons.

Furthermore, more complex substituted indane structures, such as those incorporating trifluoromethyl (CF₃) groups, can be synthesized through distinct pathways. These methods include:

Acid-mediated Friedel–Crafts cyclization: This involves the intramolecular cyclization of suitable precursors containing the CF₃ moiety.

Transition metal-catalyzed [3+2] annulation: This strategy constructs the five-membered ring onto an existing aromatic system using CF₃-containing building blocks.

These advanced methods highlight the versatility of synthetic approaches to access a wide range of substituted indanes, which can then be further functionalized.

Transformations into Other Indanols and Indanones

The phenolic hydroxyl group in this compound is a key site for chemical transformations. As a sterically hindered phenol (B47542), its reactivity is influenced by the bulky pentamethyl-substituted aliphatic ring. stabilization-technologies.com While specific literature on the transformations of this exact molecule is limited, its chemical behavior can be inferred from the known reactions of similar hindered phenolic antioxidants.

One of the primary transformations for hindered phenols is oxidation. The phenolic group can be oxidized to form quinone-type structures. In the context of the indane scaffold, oxidation of this compound would likely yield the corresponding indanone. This transformation is significant as it can lead to colored species and represents a key step in the metabolism and degradation pathways of phenolic antioxidants. stabilization-technologies.com The choice of oxidizing agent is crucial to control the reaction and avoid undesired side products.

| Starting Material | Transformation | Potential Product | Reagents/Conditions |

| This compound | Oxidation | 1,1,2,3,3-Pentamethyl-6,7-dihydro-5H-inden-5-one | Mild oxidizing agents (e.g., Fremy's salt, Salcomine) |

| This compound | Etherification | 5-Alkoxy-1,1,2,3,3-pentamethylindan | Alkyl halide, Base (e.g., K₂CO₃, NaH) |

| This compound | Esterification | 1,1,2,3,3-Pentamethylindan-5-yl acetate (B1210297) | Acetic anhydride (B1165640), Catalyst (e.g., Pyridine, DMAP) |

Table 2: Potential Transformations of the Hydroxyl Group.

Beyond oxidation, the hydroxyl group can undergo standard phenolic reactions such as etherification and esterification. These transformations are useful for protecting the hydroxyl group or for modifying the molecule's physicochemical properties. For example, conversion to a methyl ether (anisole derivative) or an acetate ester can alter its solubility, electronic profile, and subsequent reactivity. These derivatives can then serve as intermediates for further synthetic manipulations.

Strategic Introduction of Diverse Functional Groups into the Indane Scaffold

Introducing additional functional groups onto the aromatic ring of the 1,1,2,3,3-pentamethylindan scaffold is crucial for creating analogues with diverse properties. The existing alkyl groups and the hydroxyl group are strong activating groups and direct incoming electrophiles primarily to the ortho and para positions. Given that the C5 position is occupied by the hydroxyl group, electrophilic aromatic substitution would be directed to the C4, C6, and C7 positions. The steric bulk of the gem-dimethyl group at the C3 position significantly hinders substitution at the C4 position. Therefore, functionalization is most likely to occur at the C6 (ortho to the hydroxyl) and C7 (para to the hydroxyl) positions.

Common functionalization reactions include:

Nitration: Introduction of a nitro group (–NO₂) can be achieved using nitrating agents like nitric acid in sulfuric acid or acetyl nitrate. The nitro group is a versatile functional handle that can be reduced to an amine, enabling a host of further reactions.

Halogenation: Bromination or chlorination can be accomplished using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a catalyst. The resulting aryl halides are valuable substrates for cross-coupling reactions (e.g., Suzuki, Heck) to form carbon-carbon or carbon-heteroatom bonds.

Friedel-Crafts Acylation/Alkylation: The introduction of acyl or alkyl groups can be performed using an acyl chloride or alkyl halide with a Lewis acid catalyst (e.g., AlCl₃). Acylation is generally preferred as it is less prone to poly-substitution and rearrangements. The resulting ketone can be a point for further synthetic elaboration.

| Reaction Type | Reagents | Potential Product(s) |

| Nitration | HNO₃ / H₂SO₄ | 6-Nitro-1,1,2,3,3-pentamethylindan-5-ol and/or 7-Nitro-1,1,2,3,3-pentamethylindan-5-ol |

| Bromination | Br₂ or NBS | 6-Bromo-1,1,2,3,3-pentamethylindan-5-ol |

| Acylation | RCOCl / AlCl₃ | 6-Acyl-1,1,2,3,3-pentamethylindan-5-ol |

Table 3: Strategic Functionalization of the Aromatic Ring.

The specific regioselectivity of these reactions will be a delicate interplay between the directing effects of the hydroxyl and alkyl groups and the significant steric hindrance imposed by the indane's aliphatic portion. nih.gov These functionalization strategies provide a powerful toolkit for systematically modifying the scaffold to explore structure-activity relationships in various applications.

Mechanistic Investigations and Reaction Dynamics Pertaining to 1,1,2,3,3 Pentamethylindan 5 Ol

Elucidation of Reaction Mechanisms in 1,1,2,3,3-Pentamethylindan-5-ol Formation Pathways

The formation of this compound typically proceeds from its hydrocarbon precursor, 1,1,2,3,3-pentamethylindan (B75650). The synthesis of this indan (B1671822) skeleton is a key step, often achieved through an acid-catalyzed reaction that can be classified as a Friedel-Crafts alkylation followed by an intramolecular cyclization.

One plausible pathway for the formation of the 1,1,2,3,3-pentamethylindan framework involves the reaction of α-methylstyrene (isopropenylbenzene) with 2-methyl-2-butene (B146552) in the presence of a strong acid catalyst, such as sulfuric acid. nih.gov The mechanism is thought to proceed as follows:

Formation of a Carbocation: The reaction initiates with the protonation of the alkene, 2-methyl-2-butene, by the acid catalyst to form a stable tertiary carbocation.

Electrophilic Aromatic Substitution: The generated tertiary carbocation then acts as an electrophile and attacks the electron-rich benzene (B151609) ring of α-methylstyrene. The substitution is likely to occur at the para-position to the isopropenyl group to minimize steric hindrance.

Intramolecular Cyclization: The resulting intermediate possesses a carbocation that can then undergo an intramolecular electrophilic attack on the double bond of the isopropenyl group, leading to the formation of the five-membered ring characteristic of the indan structure.

Deprotonation: A final deprotonation step regenerates the aromaticity of the benzene ring and yields the stable 1,1,2,3,3-pentamethylindan.

Once the pentamethylindan skeleton is formed, the hydroxyl group can be introduced at the 5-position through several methods. One common industrial method involves the sulfonation of the aromatic ring, followed by alkali fusion. In this process, the sulfonic acid group is introduced onto the ring and subsequently replaced by a hydroxyl group under high-temperature basic conditions.

Another route to this compound involves the catalytic hydrogenation of the corresponding ketone, 1,1,2,3,3-pentamethylindan-5-one. This reduction can be achieved using various catalysts, such as Raney nickel or palladium on carbon.

Kinetic and Thermodynamic Aspects of Chemical Reactions Involving this compound

The initial Friedel-Crafts alkylation to form the indan skeleton can be subject to both kinetic and thermodynamic control. wikipedia.orglibretexts.orgmasterorganicchemistry.comlibretexts.org The distribution of isomers in such reactions is often dependent on the reaction temperature. For instance, in the alkylation of toluene, lower temperatures favor the kinetically controlled formation of ortho and para products, while higher temperatures allow for equilibration to the more thermodynamically stable meta isomer. chemguide.co.uk A similar dependency would be expected in the synthesis of polysubstituted indanes, where temperature and catalyst choice could influence the regioselectivity of the initial alkylation.

The sulfonation of aromatic rings is a reversible reaction, and the position of the sulfonic acid group can be manipulated by the reaction conditions, reflecting a balance between kinetic and thermodynamic control. The subsequent alkali fusion step to produce the phenol (B47542) is a high-energy, irreversible process.

The catalytic hydrogenation of a ketone to an alcohol is a thermodynamically favorable process, driven by the formation of a stable carbon-oxygen single bond. The kinetics of this reduction are influenced by several factors, including the nature of the catalyst, the concentration of the substrate, the pressure of the hydrogen gas, and the reaction temperature.

Table 1: General Thermodynamic Parameters for a Related Reaction: Indane Formation

| Thermodynamic Property | Value |

| Enthalpy of Formation (liquid) | Data for the parent indane molecule can be found in the literature. drnerz.com |

| Gibbs Free Energy of Formation (liquid) | Data for the parent indane molecule can be found in the literature. drnerz.com |

| Entropy (liquid) | Data for the parent indane molecule can be found in the literature. drnerz.com |

Note: Specific thermodynamic data for this compound is not available. The data presented is for the parent indane molecule and serves as a general reference.

Stereochemical Considerations in this compound Synthesis and Transformations

The structure of this compound contains a stereocenter at the C-2 position of the indan ring, which means the compound can exist as a pair of enantiomers ((R)- and (S)-isomers). The stereochemical outcome of the synthesis is dependent on the chosen synthetic pathway.

In syntheses that proceed through a planar intermediate, such as a carbocation formed during the Friedel-Crafts cyclization, a racemic mixture of the enantiomers is typically expected. The formation of a single enantiomer would necessitate the use of a chiral catalyst or a chiral auxiliary, a technique that has been developed for various asymmetric cyclizations but has not been specifically reported for this compound.

If the synthesis involves the reduction of a prochiral ketone precursor (1,1,2,3,3-pentamethylindan-5-one), the stereochemistry of the resulting alcohol will be determined by the facial selectivity of the reducing agent's attack on the carbonyl group. The bulky methyl groups on the indane framework are expected to create a sterically hindered environment, which could influence the direction of hydride delivery. However, in the absence of any pre-existing chirality in the substrate or the use of a chiral reducing agent, the reaction would still produce a racemic mixture of the (R)- and (S)-alcohols.

Spectroscopic and Advanced Analytical Characterization of 1,1,2,3,3 Pentamethylindan 5 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of indane derivatives. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

In the ¹H NMR spectrum of an indane derivative, the chemical shifts, splitting patterns (multiplicity), and integration values of the signals reveal the connectivity of protons. For instance, in azophenylindane compounds, the aromatic protons of the phenol (B47542) group present as an AB system. mdpi.com Protons on the indane moiety itself, such as those on the C2 carbon, also exhibit specific splitting patterns that help to confirm the ring structure. mdpi.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing the number of distinct carbon environments and their chemical nature (aliphatic, aromatic, quaternary). For example, in the synthesis of indane frameworks, the disappearance of a carbonyl peak in the ¹³C NMR spectrum can confirm the successful reduction of a ketone to an alcohol. acs.org

Expected ¹H NMR Data for 1,1,2,3,3-Pentamethylindan-5-ol: The following table outlines the anticipated proton NMR signals for the target compound, based on its structure and data from similar compounds.

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic CH | 6.5 - 7.0 | Multiplet | 2H |

| Phenolic OH | 4.5 - 5.5 | Singlet (broad) | 1H |

| C2-H | 1.9 - 2.2 | Multiplet | 1H |

| C2-CH₃ | 0.9 - 1.1 | Doublet | 3H |

| C1, C3 gem-dimethyl | 1.2 - 1.4 | Singlets | 12H |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the various functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. rsc.org Each functional group has a characteristic absorption frequency, making IR a powerful tool for qualitative analysis.

For this compound, the IR spectrum would be expected to show several key absorption bands:

O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group.

C-H Stretches (Aromatic): Absorption bands appearing just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) indicate the C-H bonds of the benzene (B151609) ring. vscht.cz

C-H Stretches (Aliphatic): Strong bands appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the C-H bonds of the methyl groups.

C=C Stretches (Aromatic): Absorptions in the 1400-1600 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the aromatic ring. vscht.cz

C-O Stretch: A band in the 1000-1260 cm⁻¹ range would indicate the stretching of the carbon-oxygen bond of the phenol.

The region from approximately 900-1300 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of absorptions unique to the specific molecule, allowing for identification by comparison with a known standard. vscht.cz

Characteristic IR Absorption Frequencies for this compound:

| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Phenol | O-H stretch | 3200 - 3600 (Broad) |

| Aromatic Ring | =C-H stretch | 3000 - 3100 |

| Methyl Groups | -C-H stretch | 2850 - 2960 |

| Aromatic Ring | C=C stretch | 1400 - 1600 |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for separating components of a mixture and assessing the purity of a synthesized compound. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used for the analysis of indane derivatives.

High-Performance Liquid Chromatography (HPLC) Methodologies for Indane Derivatives

HPLC is a robust technique for the separation and purification of non-volatile or thermally sensitive compounds. For indane derivatives, reversed-phase (RP) HPLC is a common approach.

A specific method has been developed for the analysis of 1,1,3,3,7-Pentamethylindan-5-ol, a close isomer of the target compound. sielc.com This method utilizes a C18 column and a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com Such methods are scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.com In other research, HPLC with a C18 column was also used to perform separations of novel indane derivatives isolated from natural sources. nih.gov

Example HPLC Method for a Pentamethylindan-5-ol Isomer:

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 (similar to C18) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.com |

Gas Chromatography (GC) Applications in Mixture Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov It is frequently coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. GC is well-regarded for its ability to separate complex mixtures. nih.gov

For polar indane derivatives like those containing hydroxyl or amino groups, chemical derivatization is often employed to enhance chromatographic performance. nih.gov This process modifies the analyte to increase its volatility and thermal stability, and to reduce peak tailing. youtube.comyoutube.com Common derivatization methods include silylation or acylation, which replace active hydrogens on polar functional groups with less polar moieties. youtube.com For instance, in the analysis of aminoindanes, derivatization with reagents like N-methyl-bis(trifluoroacetamide) (MBTFA) or heptafluorobutyric anhydride (B1165640) (HFBA) has been shown to improve separation and provide more selective analysis. nih.gov

Mass Spectrometry (MS) in Molecular Identification and Fragmentation Studies

Mass Spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and, through analysis of its fragmentation patterns, offers clues to its structure.

When coupled with GC (GC-MS), it is a primary tool for identifying compounds in a mixture. nih.gov The mass spectrum of an indane derivative will show a molecular ion peak (M⁺) corresponding to its molecular weight, as well as several fragment ions resulting from the cleavage of specific bonds. For 1,1,2,3,3-Pentamethylindan (B75650), the NIST WebBook reports its mass spectrum, which would be similar to that of the 5-ol derivative, though the phenol group would influence the fragmentation. nist.gov A MassBank record for a related structure, 1,1,2,3,3-pentamethyl-5-(1-methyl-2-hydroxyethyl)-indan, provides further insight into the fragmentation of substituted pentamethylindanes. massbank.eu

Key Mass Spectrometry Data for Related Indane Structures:

| Compound | Molecular Weight | Key Feature | Reference |

|---|---|---|---|

| Indane | 118.18 g/mol | Base peak at m/z 117 | nist.gov |

Advanced Spectroscopic Methods for Electronic Structure Probing (e.g., UV-Vis, Cyclic Voltammetry, where applicable)

Advanced spectroscopic methods provide insight into the electronic properties of molecules.

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like indane derivatives, characteristic absorption bands arise from π-π* and n-π* electronic transitions. Studies on azophenylindane switches show intense absorption maxima between 340–355 nm (π–π) and weaker ones around 430 nm (n–π). mdpi.com The UV spectrum for the parent indane molecule is also available for reference. nist.gov

Theoretical and Computational Chemistry Approaches to 1,1,2,3,3 Pentamethylindan 5 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods provide detailed information about electron distribution and energy levels, which in turn dictate the molecule's structure, stability, and reactivity. For a substituted indan (B1671822) derivative like 1,1,2,3,3-Pentamethylindan-5-ol, these calculations can elucidate the effects of the pentamethyl and hydroxyl substitutions on the electronic nature of the indan framework.

Density Functional Theory (DFT) Applications in Indane Systems

Density Functional Theory (DFT) has become a popular and versatile computational method in chemistry and materials science for investigating the electronic structure of many-body systems. wikipedia.org DFT calculations focus on the electron density, a function of only three spatial coordinates, rather than the complex many-electron wavefunction, which simplifies calculations significantly while maintaining a high degree of accuracy. youtube.com This approach is particularly useful for interpreting and predicting the behavior of complex molecular systems at an atomic level. wikipedia.org

In the context of indane systems, DFT can be employed to:

Determine Molecular Geometries: Predict the most stable three-dimensional arrangement of atoms in this compound, including bond lengths and angles.

Calculate Electronic Properties: Obtain crucial information such as ionization potential, electron affinity, and the distribution of electron density across the molecule. mdpi.com

Analyze Vibrational Frequencies: Predict the infrared (IR) spectrum of the molecule, which can aid in its experimental identification and characterization.

Investigate Reaction Mechanisms: While beyond the scope of this article, DFT is a powerful tool for studying the energetics of chemical reactions involving indane derivatives. mdpi.com

The accuracy of DFT calculations is dependent on the choice of the exchange-correlation functional, which approximates the complex interactions between electrons. youtube.com For organic molecules like this compound, hybrid functionals such as B3LYP are commonly used in conjunction with a suitable basis set, like 6-31G(d,p), to achieve a good balance between computational cost and accuracy. mdpi.com

Molecular Orbital Theory and Electron Density Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, where atomic orbitals combine to form molecular orbitals that extend over the entire molecule. youtube.com The analysis of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides key insights into a molecule's reactivity.

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy indicates a greater tendency to donate electrons.

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy suggests a greater propensity to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap implies high stability and low reactivity.

Electron density analysis is a powerful tool for understanding chemical bonding and reactivity. numberanalytics.com It provides a measure of the probability of finding an electron in a specific region of the molecule. numberanalytics.com By mapping the electron density, one can identify regions of high electron density (nucleophilic sites) and low electron density (electrophilic sites). This information is crucial for predicting how this compound might interact with other molecules. The Molecular Electron Density Theory (MEDT) even posits that changes in electron density along a reaction pathway are the primary drivers of an organic reaction's feasibility. encyclopedia.pub

Molecular Modeling and Simulation Studies

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and simulation techniques allow for the exploration of its dynamic behavior and interactions with its environment.

Conformational Analysis and Energy Landscapes of Indanol Derivatives

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds. libretexts.org For a molecule like this compound, with its fused ring system and substituents, multiple conformers with varying energies are possible.

Computational methods can be used to perform a systematic search for these conformers and calculate their relative energies. This information is used to construct a potential energy surface (PES) , or energy landscape, which maps the potential energy of the molecule as a function of its geometry. nih.gov The minima on this landscape correspond to stable conformers, while the saddle points represent the transition states for interconversion between them. nih.gov

For example, studies on the simpler 1-indanol (B147123) have shown the existence of multiple stable conformers, primarily differing in the axial or equatorial position of the hydroxyl group relative to the five-membered ring. researchgate.net The relative energies of these conformers can be determined computationally, and these predictions can be validated by experimental techniques like high-resolution UV spectroscopy. researchgate.net Understanding the conformational preferences of this compound is crucial as different conformers may exhibit different biological activities or physical properties.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful tool for studying the time-dependent behavior of a molecular system. By solving Newton's equations of motion for all the atoms in the system, MD simulations can track the trajectory of each atom over time, providing a detailed picture of the molecule's movements and interactions.

For this compound, MD simulations can be used to:

Study Solvation: Simulate the molecule in a solvent (e.g., water or an organic solvent) to understand how the solvent molecules arrange themselves around the solute and how this affects its conformation and properties.

Investigate Intermolecular Interactions: Model the interactions between two or more molecules of this compound to understand how they might aggregate or form complexes. This is particularly relevant for understanding its behavior in the solid state or in concentrated solutions.

Probe Interactions with Biological Macromolecules: While outside the direct scope of this article, MD simulations are extensively used to study how small molecules like this might bind to proteins or other biological targets. nih.gov

These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of the atomic positions. The choice of force field is critical for obtaining accurate results.

Prediction of Molecular Properties and Reactivity Parameters

Computational chemistry provides a means to predict a wide range of molecular properties and reactivity parameters, often with a high degree of accuracy. This can be particularly useful for novel or uncharacterized compounds like this compound.

A variety of molecular descriptors can be calculated, including:

Topological Descriptors: These are based on the two-dimensional representation of the molecule and describe its size, shape, and branching.

Geometrical Descriptors: These are derived from the three-dimensional structure of the molecule and include parameters such as molecular surface area and volume.

Electronic Descriptors: These are calculated using quantum chemical methods and include properties like dipole moment, polarizability, and the energies of the frontier molecular orbitals (HOMO and LUMO).

These calculated descriptors can then be used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models to predict the biological activity or physical properties of the molecule.

Below is a table of some predicted properties for the related compound 1,1,2,3,3-Pentamethylindan (B75650).

| Property | Predicted Value |

| Molecular Weight | 188.31 g/mol |

| XlogP3-AA | 4.8 |

| Flash Point | 89 °C |

| Data sourced from PubChem and The Good Scents Company. nih.govthegoodscentscompany.com |

Thermochemical Property Estimation via Group Additivity Methods

Group additivity methods, pioneered by Benson, provide a straightforward and computationally inexpensive way to estimate the thermochemical properties of organic molecules, such as the enthalpy of formation (ΔH°f), entropy (S°), and heat capacity (Cp). wikipedia.org The fundamental principle is that a molecule's properties can be approximated by summing the contributions of its constituent polyvalent atomic groups. wikipedia.orgosti.gov This approach relies on extensive databases of empirically or computationally derived group values. nist.govnsf.gov

For this compound, the molecule would be dissected into its fundamental groups. A multivariable linear regression analysis using thermochemical data from a set of reference species is typically performed to derive the group-additivity values (GAVs). researchgate.net The total enthalpy of formation would then be calculated by summing the GAVs for each group, along with corrections for any non-nearest neighbor interactions or ring strain. nist.gov

Table 1: Hypothetical Group Additivity Breakdown for this compound This table illustrates the groups that would be identified in the molecule for analysis. The values are for illustrative purposes and would need to be sourced from a comprehensive thermochemical database.

| Group Description | Structural Representation | Count | Hypothetical ΔH°f (kJ/mol) |

| Carbon atom bonded to two other carbons and two hydrogens | C-(C)₂(H)₂ | 1 | -21.7 |

| Carbon atom bonded to three other carbons and one hydrogen | C-(C)₃(H) | 1 | -8.0 |

| Quaternary carbon atom bonded to four other carbons | C-(C)₄ | 2 | 2.1 |

| Aromatic carbon bonded to two other aromatic carbons and one hydrogen | Cb-(Cb)₂(H) | 2 | 13.8 |

| Aromatic carbon bonded to another aromatic carbon, an aliphatic carbon, and a hydroxyl group | Cb-(Cb)(C)(OH) | 1 | -145.0 |

| Aromatic carbon bonded to two other aromatic carbons and one aliphatic carbon | Cb-(Cb)₂(C) | 1 | 23.0 |

| Fused aromatic carbon atom | Cbf-(Cbf)(Cb)(C) | 2 | 25.0 |

| Methyl group bonded to a quaternary carbon | C-(C)₄(H)₃ | 4 | -42.8 |

| Methyl group bonded to a tertiary carbon | C-(C)₃(H)₃ | 1 | -42.8 |

| Hydroxyl group bonded to an aromatic carbon | O-(Cb)(H) | 1 | -158.7 |

| Ring Strain Correction (Indan) | - | 1 | +20.0 |

Prediction of Spectroscopic Parameters

Computational quantum chemistry methods are powerful tools for predicting the spectroscopic parameters of molecules, providing insights that can aid in structural elucidation and the interpretation of experimental data. For this compound, these methods would involve:

Geometry Optimization: First, the molecule's three-dimensional structure is optimized to find its lowest energy conformation using methods like Density Functional Theory (DFT).

Frequency Calculations: Following optimization, vibrational frequency calculations are performed to predict the infrared (IR) spectrum. These calculations identify the characteristic vibrational modes of the functional groups, such as the O-H stretch of the phenol (B47542), C-H stretches of the methyl and methylene (B1212753) groups, and aromatic C=C bending frequencies.

NMR Spectra Prediction: The prediction of ¹H and ¹³C NMR chemical shifts is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized geometry. The expected ¹H NMR spectrum would show distinct signals for the phenolic proton, the aromatic protons, the lone methine proton, and the five methyl groups, which may exhibit different chemical shifts due to their unique chemical environments.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR/QSPR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. imist.ma This approach is widely used in drug discovery and environmental science to predict the properties of new or untested chemicals. upa.org.inresearchgate.net For a set of phenolic compounds or indan derivatives including this compound, a QSAR model could be developed to predict activities such as antioxidant potential or receptor binding affinity. researchgate.net

The first step in QSAR modeling is to represent the chemical structure numerically using molecular descriptors. insilico.euwiley.com These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties. researchgate.net For a molecule like this compound, a wide array of descriptors would be calculated from its 2D and 3D structures.

Table 2: Examples of Molecular Descriptors for QSAR/QSPR Analysis

| Descriptor Category | Example Descriptors | Description |

| Structural | Molecular Weight (MW), Atom Count | Basic counts of atoms and overall mass. |

| Rotatable Bond Count | Measures molecular flexibility. | |

| Topological | Zagreb Indices, Kier & Hall Connectivity Indices | Describe atomic connectivity within the molecule. |

| Balaban J Index | Characterizes the topology of the molecular graph. | |

| Electrotopological | E-State Indices | Combine electronic and topological information to characterize atoms and bonds. |

| Quantum-Chemical | Dipole Moment, HOMO/LUMO Energies | Describe the electronic properties, charge distribution, and reactivity potential. |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the molecule, crucial for pharmacokinetic predictions. |

Once descriptors are calculated for a dataset of compounds, statistical learning algorithms are employed to build the predictive model. researchgate.net The goal is to find a function that accurately maps the descriptor values to the experimental activity. imist.ma

Multiple Linear Regression (MLR): This is one of the simplest methods, creating a linear equation that relates the most influential descriptors to the activity. openmedicinalchemistryjournal.com It is valued for its straightforward interpretability.

Partial Least Squares (PLS): A method similar to MLR but more suitable for datasets where descriptors are numerous and may be correlated.

Machine Learning Algorithms: More complex, nonlinear relationships can be modeled using advanced algorithms. nih.gov

Support Vector Machines (SVM): A powerful classification and regression method that finds an optimal hyperplane to separate or fit data points. jmpas.com

Artificial Neural Networks (ANN): These models, inspired by the human brain, consist of interconnected nodes or "neurons" and can capture highly complex, nonlinear patterns in the data. mdpi.com

Random Forest (RF): An ensemble method that builds multiple decision trees and merges their outputs to improve predictive accuracy and control over-fitting.

A critical aspect of QSAR modeling is rigorous validation to ensure the model is robust, stable, and has predictive power for new compounds. nih.gov According to OECD principles, a QSAR model must have a defined applicability domain (AD). nih.govwikipedia.org

Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are used to test the model's stability and predictive ability on the training set itself.

External Validation: The model's true predictive performance is assessed using an external test set—a subset of compounds that were not used during the model development process. nih.gov

Applicability Domain (AD): The AD defines the chemical space in which the model's predictions are considered reliable. wikipedia.orgresearchwithnj.com It is determined based on the range of descriptors in the training set. Predictions for molecules that fall outside this domain are considered extrapolations and are less reliable. researchwithnj.com The AD can be assessed using various methods, including leverage values, which measure a compound's distance from the centroid of the training set's descriptor space. wikipedia.org

Information Regarding "this compound" in Materials Science and Chemical Research Remains Largely Undocumented in Publicly Accessible Scientific Literature

Comprehensive searches for the chemical compound this compound have yielded no specific information regarding its applications in materials science and chemical research as a building block for polymer synthesis, for integration into advanced material architectures, as a model compound for studying organic reaction mechanisms, or for the exploration of structure-property relationships in its derivatives.

The available scientific and technical literature primarily focuses on the parent compound, 1,1,2,3,3-pentamethylindan, and some of its other derivatives. These related compounds have found applications predominantly in the fragrance industry. For instance, the synthesis of 1,1,2,3,3-pentamethylindan itself is well-documented, often involving the reaction of isopropenylbenzene and 2-methyl-2-butene (B146552).

The absence of information specifically on this compound within the requested contexts of materials science and chemical research suggests that this particular compound may not have been a subject of extensive research in these fields, or such research is not published in publicly accessible domains. Therefore, the creation of a detailed article based on the provided outline is not feasible with the currently available information.

Future Research Directions and Unexplored Avenues for 1,1,2,3,3 Pentamethylindan 5 Ol

Emerging Synthetic Methodologies for Enhanced Efficiency and Selectivity

There is no specific information available in the public domain regarding emerging synthetic methodologies for 1,1,2,3,3-Pentamethylindan-5-ol. Research into efficient and selective synthesis of this compound has not been a documented focus of the chemical science community.

Advanced Computational Studies and Predictive Modeling for Deeper Insights

No advanced computational studies or predictive modeling for this compound have been found in the reviewed literature. Such studies, which could predict the molecule's properties and reactivity, have not been published.

Exploration of Novel Material Applications and Performance Optimization

The exploration of this compound for novel material applications has not been a subject of published research. As such, there are no findings on its potential use in materials science or any associated performance optimization studies.

Interdisciplinary Research Opportunities in Advanced Organic Chemistry

Given the lack of fundamental research on this compound, any potential interdisciplinary research opportunities in advanced organic chemistry involving this compound remain hypothetical. The foundational knowledge required to propose and pursue such research is not yet established in the scientific literature.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.